4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine
Description
4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom, a furan ring, and two methyl groups
Properties
IUPAC Name |
4-chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-7(2)12-10(13-9(6)11)8-4-3-5-14-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLSTJJSUUWHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2,5,6-trimethylpyrimidine with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Amino or thiol-substituted pyrimidines.
Oxidation Products: Furanones.
Reduction Products: Tetrahydrofuran derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.
Biological Studies: It can bind to specific proteins or nucleic acids, altering their function and providing insights into their biological roles.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzamide: This compound also contains a furan ring and a chlorine atom but differs in its overall structure and functional groups.
4-Chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid: Similar in having a furan ring and chlorine atom, but with a benzoic acid moiety instead of a pyrimidine ring.
Furosemide: A diuretic with a furan ring and chlorine atom, used in the treatment of congestive heart failure.
Uniqueness
4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a furan ring with a pyrimidine core makes it a versatile scaffold for the development of novel compounds with diverse applications.
Biological Activity
4-Chloro-2-(furan-2-yl)-5,6-dimethylpyrimidine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.
Chemical Structure
The compound consists of a pyrimidine ring substituted with a chloro group and a furan moiety, which contributes to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing pyrimidine and furan scaffolds exhibit significant biological activities. The following sections detail specific activities and findings related to this compound.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various bacterial strains.
Case Studies:
- In Vitro Studies : A study demonstrated that derivatives of furan exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating strong inhibition (e.g., MIC = 64 µg/mL) .
- Comparative Analysis : The compound was tested alongside known antibiotics such as ciprofloxacin, showing comparable efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been investigated.
Findings:
- Carrageenan-Induced Edema Model : In animal models, the compound exhibited significant reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives.
Research Insights:
- Cell Line Studies : this compound demonstrated cytotoxic effects on various cancer cell lines, leading to apoptosis in treated cells. The mechanism appears to involve the induction of oxidative stress and modulation of apoptotic pathways .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Interaction : The compound may also modulate receptor activity related to inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
